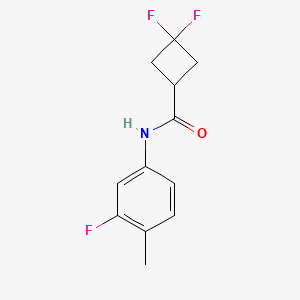![molecular formula C16H21N3O2 B12236891 1-(2-Methoxyphenyl)-4-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazine](/img/structure/B12236891.png)
1-(2-Methoxyphenyl)-4-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methoxyphenyl)-4-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazine is a complex organic compound that has garnered significant interest in various scientific fields. This compound features a piperazine ring substituted with a 2-methoxyphenyl group and a 2-methyl-1,3-oxazol-4-ylmethyl group. Its unique structure lends itself to a variety of chemical reactions and applications in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxyphenyl)-4-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazine typically involves multi-step organic reactions. One common method involves the reaction of 1-(2-methoxyphenyl)piperazine with 2-methyl-1,3-oxazol-4-ylmethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methoxyphenyl)-4-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxazole ring can be reduced under specific conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of 1-(2-hydroxyphenyl)-4-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazine.
Reduction: Formation of 1-(2-methoxyphenyl)-4-[(2-methyl-1,3-oxazolin-4-yl)methyl]piperazine.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
1-(2-Methoxyphenyl)-4-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyphenyl)-4-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The piperazine ring and oxazole moiety play crucial roles in its binding affinity and specificity. Pathways involved may include signal transduction cascades or metabolic processes.
Comparison with Similar Compounds
1-(2-Methoxyphenyl)piperazine: Lacks the oxazole moiety, resulting in different chemical properties.
4-[(2-Methyl-1,3-oxazol-4-yl)methyl]piperazine: Lacks the methoxyphenyl group, affecting its reactivity and applications.
1-(2-Hydroxyphenyl)-4-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazine: An oxidized derivative with distinct biological activity.
Uniqueness: 1-(2-Methoxyphenyl)-4-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazine stands out due to its dual functional groups, which confer unique reactivity and potential applications. Its combination of a methoxyphenyl group and an oxazole moiety allows for diverse chemical transformations and interactions with biological targets.
Properties
Molecular Formula |
C16H21N3O2 |
|---|---|
Molecular Weight |
287.36 g/mol |
IUPAC Name |
4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-2-methyl-1,3-oxazole |
InChI |
InChI=1S/C16H21N3O2/c1-13-17-14(12-21-13)11-18-7-9-19(10-8-18)15-5-3-4-6-16(15)20-2/h3-6,12H,7-11H2,1-2H3 |
InChI Key |
MJIRWFWSHKTUPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CO1)CN2CCN(CC2)C3=CC=CC=C3OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2-Fluorophenoxy)methyl]oxolane](/img/structure/B12236810.png)
![2-(4-{2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-5-fluoropyrimidine](/img/structure/B12236811.png)

![4-{5-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-ethyl-5-fluoropyrimidine](/img/structure/B12236814.png)
![2-Tert-butyl-4-[4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-5,6-dimethylpyrimidine](/img/structure/B12236815.png)
![3-(4-methanesulfonylphenyl)-N-[1-(pyrazin-2-yl)azetidin-3-yl]propanamide](/img/structure/B12236817.png)
![1-[3-(Trifluoromethoxy)benzoyl]pyrrolidine](/img/structure/B12236821.png)
![3-(3-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)-4,5,6,7-tetrahydro-2,1-benzoxazole](/img/structure/B12236851.png)
![5-[6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl]-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B12236853.png)
![6-cyclopropyl-N-methyl-N-[2-(pyridin-4-yl)ethyl]pyrimidin-4-amine](/img/structure/B12236858.png)
![4-{[(5-hydroxy-1,2,4-triazin-3-yl)sulfanyl]acetyl}-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B12236859.png)
![2-[3-(Fluoromethyl)piperidine-1-carbonyl]-5-methylpyrazine](/img/structure/B12236864.png)
![4-[4-(3-Methylpyridin-2-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B12236879.png)

